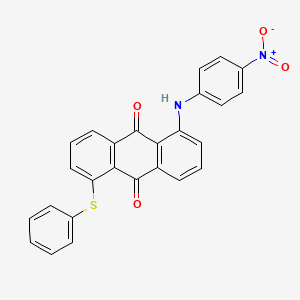
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione
概要
説明
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, in particular, features a nitroaniline group and a phenylsulfanyl group attached to the anthracene-9,10-dione core, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to aniline to form 4-nitroaniline.
Sulfurization: Introduction of a phenylsulfanyl group to anthracene-9,10-dione.
Coupling Reaction: Coupling of 4-nitroaniline with the phenylsulfanyl-anthracene-9,10-dione under suitable conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The anthraquinone core can be reduced to anthracene.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione.
科学的研究の応用
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving anthraquinones.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the production of dyes and pigments due to its anthraquinone core.
作用機序
The mechanism of action of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitroaniline and phenylsulfanyl groups could play roles in binding to specific molecular targets.
類似化合物との比較
Similar Compounds
1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitroanilino)-5-(methylsulfanyl)anthracene-9,10-dione: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is unique due to the combination of its functional groups, which may impart distinct chemical reactivity and physical properties compared to other anthraquinones.
特性
CAS番号 |
66012-15-5 |
|---|---|
分子式 |
C26H16N2O4S |
分子量 |
452.5 g/mol |
IUPAC名 |
1-(4-nitroanilino)-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C26H16N2O4S/c29-25-20-9-5-11-22(33-18-6-2-1-3-7-18)24(20)26(30)19-8-4-10-21(23(19)25)27-16-12-14-17(15-13-16)28(31)32/h1-15,27H |
InChIキー |
STDPCQZORQLZPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













